

Structural Analysis and Confirmation of 3-Bromo-7-chloroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-7-chloroisoquinoline

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Abstract

3-Bromo-7-chloroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.^[1] Its value as a synthetic intermediate lies in the strategic placement of bromine and chlorine atoms, which allows for selective functionalization through various cross-coupling reactions, making it a key building block in the development of kinase inhibitors and antimicrobial agents.^[1] This technical guide provides a comprehensive overview of the structural analysis and confirmation of **3-Bromo-7-chloroisoquinoline**. Due to the limited availability of experimental data in the public domain, this guide combines theoretical predictions with comparative analysis of related isoquinoline derivatives to offer a foundational understanding of its structural and spectroscopic characteristics.

Molecular Structure and Properties

3-Bromo-7-chloroisoquinoline is an isoquinoline ring system substituted with a bromine atom at the 3-position and a chlorine atom at the 7-position. Commercial suppliers list its CAS number as 1246552-90-8.^{[2][3]}

Table 1: Physicochemical Properties of **3-Bromo-7-chloroisoquinoline**

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrClN	[2]
Molecular Weight	242.50 g/mol	[3][4]
InChI Key	ZLAFRLYZTMTUOQ-UHFFFAOYSA-N	[3]
Purity	Typically ≥95% (commercial)	[2]
Appearance	Solid (predicted)	
Storage	Inert atmosphere, 2-8°C	[2]

Spectroscopic Analysis (Predicted)

Direct experimental spectroscopic data for **3-Bromo-7-chloroisoquinoline** is not readily available in published literature. The following sections provide predicted spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra of **3-Bromo-7-chloroisoquinoline** are crucial for its structural confirmation. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for **3-Bromo-7-chloroisoquinoline**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-1	~8.5 - 9.0	s	-
H-4	~7.8 - 8.2	s	-
H-5	~7.9 - 8.3	d	$J \approx 8-9$
H-6	~7.5 - 7.8	dd	$J \approx 8-9, 2$
H-8	~8.0 - 8.4	d	$J \approx 2$

Table 3: Predicted ^{13}C NMR Chemical Shifts for **3-Bromo-7-chloroisoquinoline**

Carbon	Predicted Chemical Shift (ppm)
C-1	~150 - 155
C-3	~120 - 125
C-4	~125 - 130
C-4a	~135 - 140
C-5	~128 - 132
C-6	~126 - 130
C-7	~133 - 138
C-8	~124 - 128
C-8a	~130 - 135

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-7-chloroisoquinoline** is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Br and C-Cl stretching vibrations.

Table 4: Predicted IR Absorption Bands for **3-Bromo-7-chloroisoquinoline**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aromatic C=C Stretch	1400 - 1600	Medium to Strong
C-N Stretch	1300 - 1400	Medium
C-Cl Stretch	700 - 850	Strong
C-Br Stretch	500 - 650	Strong

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of **3-Bromo-7-chloroisoquinoline**. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) cluster would be expected around m/z 241, 243, and 245, with the relative intensities dictated by the natural abundance of the isotopes.

Synthesis and Experimental Protocols

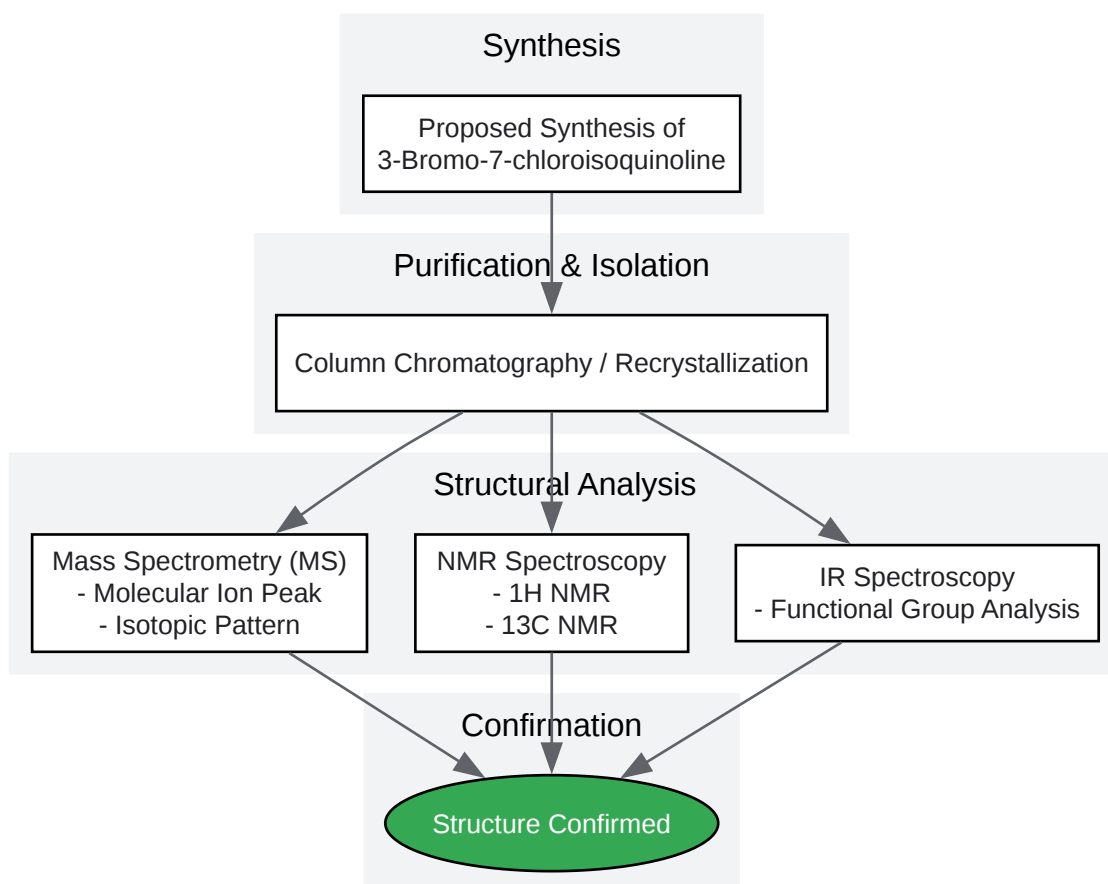
A specific, detailed, and reproducible experimental protocol for the synthesis of **3-Bromo-7-chloroisoquinoline** is not readily available in the peer-reviewed literature. However, general synthetic strategies for halogenated isoquinolines can be proposed based on established methodologies.

A potential synthetic route could involve the bromination of a 7-chloroisoquinoline precursor or the chlorination of a 3-bromoisoquinoline precursor. For instance, a plausible approach could be the electrophilic bromination of 7-chloroisoquinoline. Another strategy could involve the Sandmeyer reaction starting from a suitable amino-chloroisoquinoline.

A patent for the synthesis of the related compound, 3-bromo-7-hydroxyquinoline, involves the bromination of quinoline-7-trifluoromethanesulfonate followed by hydrolysis.^[5] This suggests that a similar strategy, perhaps involving the conversion of a 7-chloro-isoquinolin-3-ol, could be a viable route.

Structural Confirmation Workflow

The following diagram illustrates a logical workflow for the structural analysis and confirmation of a synthesized batch of **3-Bromo-7-chloroisoquinoline**.



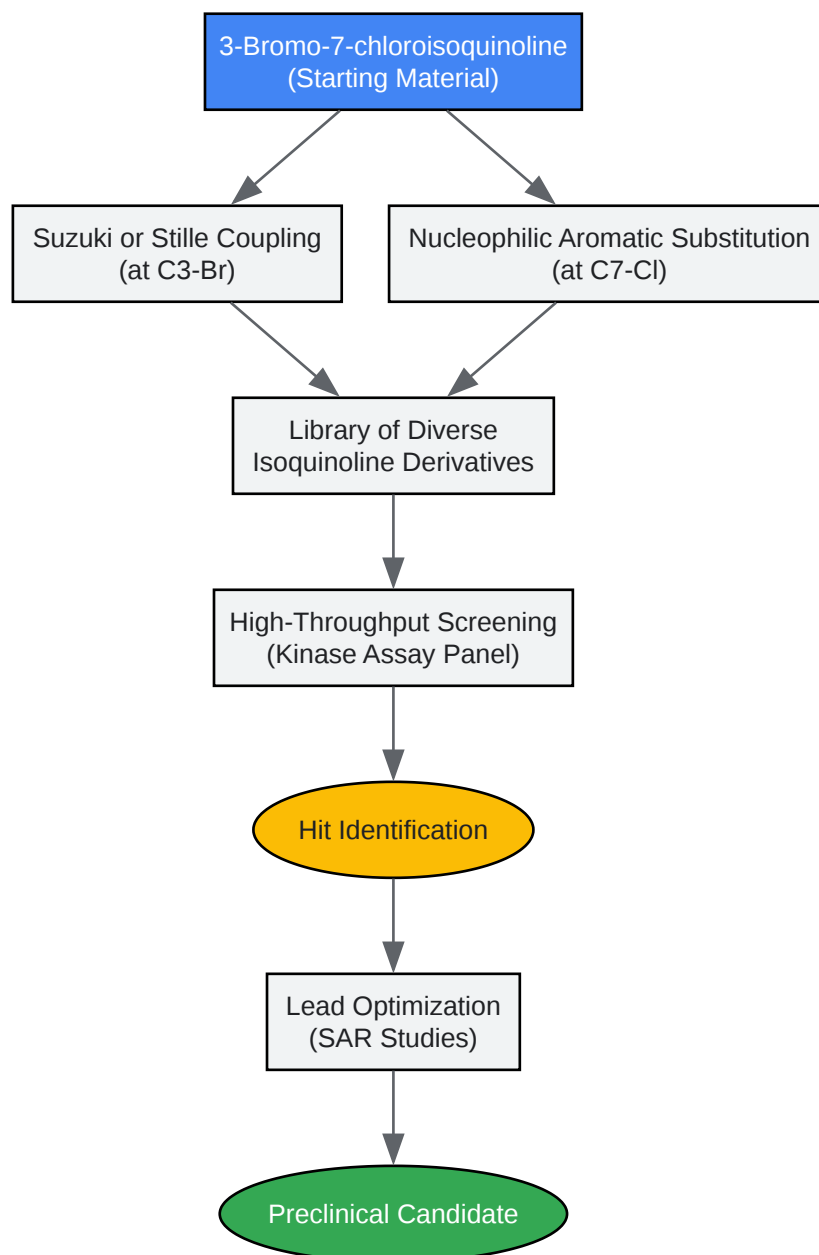
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A logical workflow for the synthesis and structural confirmation of **3-Bromo-7-chloroisoquinoline**.

Application in Drug Discovery: A Conceptual Pathway

While no specific signaling pathways involving **3-Bromo-7-chloroisoquinoline** have been reported, its utility as a building block for kinase inhibitors suggests a conceptual pathway for its application in drug development.[1] Kinase inhibitors are a major class of targeted cancer therapeutics. The isoquinoline scaffold is a common feature in many kinase inhibitors.

The following diagram illustrates a conceptual workflow for utilizing **3-Bromo-7-chloroisoquinoline** in a kinase inhibitor drug discovery program.



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Conceptual workflow for the use of **3-Bromo-7-chloroisoquinoline** in kinase inhibitor discovery.

Conclusion

3-Bromo-7-chloroisoquinoline represents a valuable, yet under-characterized, building block for chemical synthesis. This technical guide has provided a framework for its structural analysis and confirmation based on theoretical predictions and comparative data. The key to unlocking its full potential lies in the future disclosure of detailed experimental protocols for its synthesis and comprehensive spectroscopic and crystallographic characterization. Such data will be invaluable to researchers in medicinal chemistry and materials science who wish to utilize this versatile scaffold in their discovery programs.

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